3-Bromo-1-(dimethylsulfamoyl)pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,N-dimethylpyrazole-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-4-3-5(6)7-9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBWMCRVFDXECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610493 | |
| Record name | 3-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401462-74-6 | |
| Record name | 3-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 3 Bromo 1 Dimethylsulfamoyl Pyrazole
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring of N-Sulfamoyl Derivatives
The pyrazole ring is a π-excessive heteroaromatic system, making it susceptible to electrophilic attack. In unsubstituted pyrazole, electrophilic substitution preferentially occurs at the C4 position due to its higher electron density compared to the C3 and C5 positions, which are adjacent to the electron-withdrawing nitrogen atoms.
The N-dimethylsulfamoyl group attached to the N1 position of the pyrazole ring is a strong electron-withdrawing group. This deactivates the pyrazole ring towards electrophilic substitution compared to an unsubstituted pyrazole. However, its presence reinforces the inherent regioselectivity of the pyrazole ring, directing incoming electrophiles to the C4 position. The electron density at C3 and C5 is significantly reduced by the adjacent nitrogen atoms and the N-sulfamoyl group, making the C4 position the most nucleophilic site on the ring.
Common electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation are expected to proceed at the C4 position. For instance, nitration would typically employ a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile.
Table 1: Predicted Regioselectivity of Electrophilic Substitution
| Reaction | Reagents | Electrophile | Predicted Product |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 3-Bromo-4-nitro-1-(dimethylsulfamoyl)pyrazole |
| Bromination | Br₂ / FeBr₃ | Br⁺ | 3,4-Dibromo-1-(dimethylsulfamoyl)pyrazole |
While specific studies on 3-Bromo-1-(dimethylsulfamoyl)pyrazole are not extensively documented, the principles of electrophilic aromatic substitution on substituted pyrazoles provide a strong predictive framework for its reactivity.
Nucleophilic Displacement and Cross-Coupling Reactions Involving the Bromine Atom
The bromine atom at the C3 position of the pyrazole ring is a key handle for introducing molecular diversity through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Displacement: The C3-Br bond is susceptible to cleavage and replacement by various nucleophiles. This allows for the synthesis of a range of 3-substituted pyrazole derivatives. Common nucleophiles that can displace the bromide include amines, thiols, and alkoxides, typically in the presence of a base. These reactions often proceed via a nucleophilic aromatic substitution (SNAr) mechanism.
Cross-Coupling Reactions: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organohalide with a boronic acid or ester, is particularly well-suited for this substrate. These reactions enable the introduction of various aryl, heteroaryl, or alkyl groups at the C3 position. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like debromination.
Research on similar 3-bromopyrazole scaffolds demonstrates the feasibility and versatility of this approach. For example, coupling with different arylboronic acids can be achieved in good to excellent yields using catalysts like those derived from XPhos. researchgate.net
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions on 3-Bromopyrazole Scaffolds
| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 86 |
| 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | 90 |
| 3-Fluorophenylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 75 |
| 2-Thienylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/EtOH | 65 |
(Data is representative of reactions on similar 3-bromopyrazole systems and serves to illustrate potential outcomes) researchgate.netchemicalbook.com
Other cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C alkyne formation), are also synthetically accessible from the 3-bromo precursor, further highlighting its utility as a synthetic intermediate.
Modifications and Derivatizations of the Dimethylsulfamoyl Group
The N,N-dimethylsulfamoyl group is generally considered a robust and stable functional group, often employed as a directing group or a non-reactive scaffold in multi-step syntheses. Its modification is less common than reactions involving the pyrazole ring or the bromine substituent.
The N-S bond in N-sulfonyl compounds is chemically stable under a wide range of conditions, including those typically used for cross-coupling and moderate acidic or basic hydrolysis. chemguide.co.uk However, under forcing conditions, this group can be cleaved. The removal of N-sulfonyl groups often requires strong acids (e.g., trifluoroacetic acid, HBr/acetic acid) or specific reducing agents. peptide.com For instance, certain sulfonyl protecting groups used in peptide synthesis are removed with reagents like trifluoroacetic acid in the presence of scavengers. peptide.com
Direct derivatization of the N,N-dimethylsulfamoyl group itself is challenging. The N-methyl groups are generally unreactive. Hydrolysis of the tertiary sulfonamide to the corresponding secondary amine (N-H) or complete removal to yield the N-H pyrazole requires harsh conditions that may not be compatible with other functional groups in the molecule. researchgate.netarkat-usa.orgmasterorganicchemistry.com Therefore, in synthetic strategies involving this compound, the sulfamoyl moiety is typically retained in the final product or serves as a stable directing group that is removed in a final deprotection step if necessary.
Elucidation of Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and the intermediates involved is crucial for optimizing reaction conditions and predicting outcomes.
Electrophilic Substitution: The mechanism for electrophilic substitution at the C4 position follows the classical pathway for aromatic compounds.
Generation of Electrophile: A strong electrophile (E⁺) is generated from the reagents (e.g., NO₂⁺ from HNO₃/H₂SO₄).
Formation of a Sigma Complex: The π-electron system of the pyrazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, but the intermediate temporarily loses its aromaticity.
Deprotonation: A base removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the substituted product.
Nucleophilic Displacement and Cross-Coupling:
Suzuki-Miyaura Coupling: This reaction proceeds through a well-established catalytic cycle involving a palladium(0) species:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrazole, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.
Nucleophilic Aromatic Substitution (SNAr): The displacement of the bromide by a nucleophile likely proceeds via an SNAr mechanism. The electron-withdrawing nature of the pyrazole ring and the N-sulfamoyl group stabilizes the negative charge in the intermediate (a Meisenheimer complex) formed upon nucleophilic attack. This is followed by the expulsion of the bromide leaving group to give the substituted product.
Biological Activities and Pharmacological Applications of Pyrazole Sulfamoyl Compounds: Structure Activity Relationships
Comprehensive Structure-Activity Relationship (SAR) Analysis of Pyrazole-Sulfamoyl Scaffolds
The biological activity of pyrazole-sulfamoyl compounds is highly dependent on the nature and position of substituents on both the pyrazole (B372694) ring and the sulfamoyl group. Structure-Activity Relationship (SAR) analysis reveals critical insights into the features required for potent and selective enzyme inhibition.
The sulfamoyl or sulfonamide group is a key pharmacophore, often acting as a "zinc-binding group" (ZBG) that coordinates with the zinc ion (Zn²⁺) present in the active site of metalloenzymes like carbonic anhydrases. mdpi.com For cyclooxygenase (COX) inhibition, the para-sulfamoylphenyl group on the pyrazole ring is a crucial feature for selective COX-2 activity, as seen in the drug Celecoxib. This moiety fits into a specific hydrophilic side pocket of the COX-2 enzyme. mdpi.com
Modifications to the pyrazole core and its substituents significantly modulate activity. For instance, in the context of carbonic anhydrase (CA) inhibition, the substitution pattern on aryl rings attached to the pyrazole can determine isoform selectivity. The presence of bulky groups can enhance inhibitory activity against specific isoforms by forming additional interactions within the enzyme's active site. mdpi.com In a series of pyrazole-based benzene (B151609) sulfonamides, the nature of substituents at positions 3 and 5 of the pyrazole ring was found to dictate the inhibitory potency against human carbonic anhydrase (hCA) isoforms II, IX, and XII. researchgate.net Similarly, for monoamine oxidase B (MAO-B) inhibitors, halogen substitutions on a phenyl ring at the C5 position of a pyrazoline core were shown to potently increase inhibitory activity, with fluorine substitution providing the highest potency and selectivity. researchgate.net
The linker connecting the pyrazole core to other functionalities is also pivotal. In the development of cathepsin S inhibitors, a series of pyrazole-based thioethers were found to be potent, with the thioether moiety potentially binding to the S3 pocket of the enzyme. nih.gov The optimization of this linker to an aminoethylthioether group led to improved enzymatic activity and cellular potency. nih.gov
Investigations into Enzyme Inhibition Mechanisms
Pyrazole-sulfonamide derivatives are extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. researchgate.net The sulfonamide moiety (-SO₂NH₂) is a cornerstone of CA inhibitors, anchoring the molecule to the Zn²⁺ ion in the enzyme's active site. mdpi.com
Research has demonstrated that pyrazole-based benzene sulfonamides can act as potent inhibitors of multiple human CA isoforms (hCA), including the cytosolic hCA II and the tumor-associated transmembrane isoforms hCA IX and hCA XII. researchgate.net In one study, certain derivatives were found to be more active than the standard inhibitor Acetazolamide. researchgate.net For example, compound 4k (from the study) was a submicromolar inhibitor of hCA II, while 4j and 4g were highly potent against hCA IX and hCA XII, respectively. researchgate.net
SAR studies have shown that selectivity can be engineered. For instance, pyrazoles with a 4-aminobenzene sulfonamide were more selective toward hCA I and II, whereas those with a 3-aminobenzene sulfonamide showed selectivity for mycobacterial CAs. nih.gov In another series, compounds bearing a sulfamoylphenyl moiety showed promising inhibitory activity against the cancer-related isoforms hCA IX and XII, with some derivatives exhibiting high selectivity for one isoform over the other. mdpi.comnih.gov Computational docking studies confirm that the sulfonamide group coordinates with the active site zinc ion, while the pyrazole core and its substituents form hydrogen bonds and hydrophobic interactions with key amino acid residues, such as Thr200 and Phe131, stabilizing the enzyme-inhibitor complex. mdpi.com
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique set of enzymes that are essential for its survival and are attractive targets for new drugs. One such target is CYP121A1, a cytochrome P450 enzyme shown to be vital for mycobacterial viability. nih.gov
Rational drug design has led to the development of pyrazole-based compounds as inhibitors of CYP121A1. nih.gov In one study, three series of azole pyrazole derivatives were designed and synthesized. Biarylpyrazole imidazole (B134444) derivatives were particularly effective, with isobutyl and tert-butyl substituted compounds displaying optimal activity against Mtb, showing Minimum Inhibitory Concentration (MIC) values as low as 1.562 µg/mL. nih.gov Crystal structures of these inhibitors bound to CYP121A1 revealed that the imidazole group positions itself directly above the heme iron, with binding occurring between an imidazole nitrogen and the heme iron. nih.gov This binding blocks the active site and inhibits the enzyme's function. nih.gov
Cyclooxygenase (COX) Enzymes: Pyrazole-sulfonamide scaffolds are famously utilized as selective COX-2 inhibitors, a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. mdpi.comacs.org The prototypical example is Celecoxib, which features a 1,5-diarylpyrazole core with a p-sulfonamide-substituted phenyl ring at the N1 position. This sulfonamide group is essential for selectivity, as it binds to a secondary pocket in the COX-2 active site that is absent in COX-1. mdpi.com Numerous studies have explored SAR for this class, showing that modifications to the aryl groups at the 3 and 5 positions of the pyrazole ring can fine-tune potency and selectivity. Some novel thymol-pyrazole hybrids have shown potent dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory spectrum. mdpi.com
Monoamine Oxidase B (MAO-B): MAO-B is a crucial enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease. researchgate.net Pyrazoline derivatives have been identified as potent, selective, and reversible MAO-B inhibitors. researchgate.net SAR studies on halogenated pyrazolines revealed that substitutions on the phenyl ring at the C5 position led to potent MAO-B inhibition. researchgate.net Specifically, a compound with a 4-fluorophenyl substituent (EH7 ) showed the highest potency (IC₅₀ = 0.063 µM) and selectivity (Selectivity Index > 133) for MAO-B over MAO-A. researchgate.net Kinetic studies confirmed this compound to be a reversible and competitive inhibitor. researchgate.net
Cysteine Proteases: Cysteine proteases, such as cathepsins, are involved in various pathological processes, including immune disorders and cancer. nih.gov A series of pyrazole-based thioethers have been identified as potent inhibitors of cathepsin S, a cysteine protease involved in antigen presentation. nih.gov Optimization of the lead compounds, focusing on the linker between the pyrazole core and other functional groups, led to the discovery of aminoethylthioethers with submicromolar cellular potency. nih.gov A crystal structure of an early inhibitor from this series suggested that the thioether moiety of the molecule binds within the S3 pocket of the enzyme, providing a basis for the rational design of more potent analogs. nih.gov
Anti-proliferative and Anticancer Efficacy
The enzyme inhibitory activities of pyrazole-sulfamoyl compounds often translate into potent anti-proliferative effects against various cancer cell lines. Their ability to inhibit tumor-associated enzymes like hCA IX and XII, as well as other pathways involved in cell growth and proliferation, makes them attractive candidates for anticancer drug development. mdpi.comnih.gov
Numerous studies have reported the in vitro cytotoxicity of pyrazole-sulfonamide derivatives. For example, a novel pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govtriazine sulfonamide, MM131 , exhibited strong anticancer properties against HeLa, HCT 116, PC-3, and BxPC-3 cell lines, with IC₅₀ values in the very low micromolar range (0.17–1.15 µM). Another study investigating pyrazoles bearing a sulfamoylphenyl moiety found that compound 5b was more potent against the MCF-7 breast cancer cell line (IC₅₀ = 5.21 µM) than the standard chemotherapeutic drug doxorubicin (B1662922) (IC₅₀ = 11.58 µM). mdpi.comnih.gov A unique thieno[2,3-c]pyrazole derivative, Tpz-1 , showed potent and selective cytotoxicity against a panel of 17 human cancer cell lines, with IC₅₀ values often below 1 µM.
The data from various studies on the cytotoxic effects of pyrazole-sulfamoyl and related pyrazole derivatives are summarized in the table below.
Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction)
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents. mdpi.com The pyrazole ring is considered a versatile scaffold for designing compounds with antiproliferative effects. mdpi.com Studies on various pyrazole analogs indicate that their mechanisms often involve the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of specific enzymes crucial for tumor growth, such as protein kinases or tubulin polymerization. mdpi.com However, no studies were found that specifically link 3-Bromo-1-(dimethylsulfamoyl)pyrazole to these mechanisms.
Antimicrobial Spectrum and Potency
The pyrazole nucleus is a key component in many compounds exhibiting antimicrobial properties. ejmse.ronih.govmdpi.com
Antibacterial Activities
Derivatives of the pyrazole nucleus are known for a wide spectrum of pharmacological properties, including antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Some pyrazole-based compounds have shown potent inhibition of various bacterial strains, including multidrug-resistant variants like methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.org The mechanism of action for some pyrazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase. rsc.org No specific antibacterial data has been published for this compound.
Antifungal Activities
Various pyrazole derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi. nih.govnih.govmdpi.comresearchgate.net For instance, certain pyrazole carboxamides and isoxazolol pyrazole carboxylates have shown notable efficacy against phytopathogenic fungi. mdpi.comresearchgate.net Some pyrazole-based compounds are effective against Candida species, which can cause life-threatening infections in immunocompromised individuals. mdpi.com The specific antifungal spectrum and potency for this compound have not been reported.
Antitubercular Activities
The pyrazole scaffold is present in several compounds investigated as potential treatments for tuberculosis, caused by Mycobacterium tuberculosis. nih.govresearchgate.net Research has identified pyrazole derivatives that are active against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. rsc.orgnih.gov Some of these compounds are believed to act by inhibiting essential mycobacterial enzymes, such as MmpL3, a protein involved in cell wall synthesis. nih.gov There is no available literature describing the antitubercular activity of this compound.
Anti-inflammatory and Analgesic Properties of Pyrazole-Sulfonamide Derivatives
The pyrazole-sulfonamide framework is a well-known pharmacophore in the design of anti-inflammatory and analgesic agents. nih.govresearchgate.netnih.govnih.gov The most notable example is Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain signaling. nih.govresearchgate.net While many pyrazole derivatives have been synthesized and tested for these properties nih.govsciencescholar.us, no such studies have been published for this compound.
Diverse Biological Activities and Therapeutic Potential (e.g., Antiviral, Antidepressant, Antihyperglycemic, Insecticidal)
The versatility of the pyrazole scaffold has led to the discovery of derivatives with a wide array of other biological activities.
Antiviral: Certain pyrazole compounds have been explored for their antiviral properties.
Antidepressant: Pyrazole and pyrazoline derivatives have been shown to possess antidepressant activity in preclinical models, potentially through mechanisms like monoamine oxidase (MAO) inhibition. olemiss.eduresearchgate.netresearchgate.net
Antihyperglycemic: Some pyrazole derivatives have been evaluated for their potential to lower blood glucose levels.
Insecticidal: A significant amount of research has focused on pyrazole derivatives for use as insecticides. researchgate.netmdpi.com For example, compounds containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole moiety are integral to potent insecticides like chlorantraniliprole. researchgate.netsemanticscholar.orgresearchgate.net These compounds often act on insect ryanodine (B192298) receptors, leading to paralysis and death. mdpi.com However, it is crucial to note that these are structurally distinct from this compound, for which no insecticidal data is available.
Future Research Directions and Emerging Applications of 3 Bromo 1 Dimethylsulfamoyl Pyrazole
Rational Design and Synthesis of Next-Generation Analogues
The rational design of next-generation analogues of 3-Bromo-1-(dimethylsulfamoyl)pyrazole is a key area for future research, driven by the need for compounds with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. The pyrazole (B372694) core is considered a "privileged structure" in drug development, inspiring the creation of new classes of drugs. frontiersin.orgnih.gov Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity. frontiersin.orgnih.govnih.gov
Key strategies for designing new analogues include:
Substitution at the Bromine Position: The bromine atom at the 3-position is a versatile handle for introducing a wide range of functional groups through substitution reactions, allowing for the exploration of interactions with different biological targets.
Modification of the Sulfamoyl Group: Altering the N,N-dimethylsulfamoyl group can modulate the compound's electronic properties, stability, and binding affinity.
Introduction of Diverse Moieties: Attaching various chemical groups, such as thiazole, phenyl, or trifluoromethyl moieties, to the pyrazole ring can significantly alter the pharmacological profile, leading to compounds with novel or enhanced activities. frontiersin.orgnih.gov
The synthesis of these new derivatives often involves established chemical reactions. For instance, the core structure can be synthesized by reacting 3-bromopyrazole with dimethylsulfamoyl chloride. Subsequent modifications can be achieved through various coupling and substitution reactions to build a library of diverse analogues for biological screening. nih.govresearchgate.netresearchgate.net
Table 1: Strategies for Analogue Design
| Modification Site | Rationale | Potential Outcome |
|---|---|---|
| Position 3 (Bromine) | Introduce diverse functional groups via substitution. | Alter binding specificity and potency. |
| Position 1 (Sulfamoyl) | Modify steric bulk and electronic properties. | Enhance stability and pharmacokinetic properties. |
Identification and Validation of Novel Biological Targets
While this compound itself is primarily an intermediate, its derivatives have shown potential to interact with a multitude of biological targets. A significant future direction is the systematic identification and validation of new molecular targets for these novel analogues. The pyrazole scaffold is known to interact with a wide range of enzymes and proteins. frontiersin.org
Potential biological targets for derivatives could include:
Kinases: Many pyrazole-containing compounds are potent kinase inhibitors, a class of drugs widely used in oncology. nih.gov For example, this compound is a reactant used in preparing pyrazolopyridines as Tyrosine Kinase 2 (TYK2) inhibitors for treating autoimmune diseases. chemicalbook.com
Heat Shock Proteins (Hsp90): Some pyrazole derivatives have been identified as potential inhibitors of Hsp90, a chaperone protein that is a target in cancer therapy. researchgate.net
Enzymes in Cancer Proliferation: In silico studies have suggested that pyrazole derivatives could modulate various proteins involved in cancer, such as C-RAF, CYP17, VEGFR, and C-KIT. nih.gov
Viral Proteins: The self-assembly process of viruses, such as the Tobacco Mosaic Virus (TMV), has been identified as a target for novel pyrazole derivatives, which can bind to the viral coat protein. nih.gov
Meprin Metalloproteases: Substituted pyrazoles have shown high inhibitory activity against meprin α and meprin β, enzymes involved in inflammation and fibrosis. nih.gov
Target identification will likely involve a combination of high-throughput screening of compound libraries against panels of biological targets, followed by validation using biochemical and cell-based assays.
Development of Advanced Therapeutic Candidates
Building on the design of new analogues and the identification of novel targets, a major goal is the development of advanced therapeutic candidates for a range of diseases. The diverse biological activities reported for pyrazole derivatives underscore their therapeutic potential. frontiersin.orgnih.gov
Future research will focus on optimizing lead compounds derived from the this compound scaffold for various therapeutic areas:
Oncology: Given the established role of pyrazole derivatives as anticancer agents, future work will aim to develop more potent and selective inhibitors of cancer-related targets like kinases and heat shock proteins. researchgate.netnih.govresearchgate.net
Autoimmune Diseases: Following the lead of its use in synthesizing TYK2 inhibitors, derivatives could be developed for other autoimmune and inflammatory conditions. chemicalbook.com
Infectious Diseases: The pyrazole nucleus is present in compounds with antimicrobial, antifungal, and antiviral properties. researchgate.netnih.gov New analogues could be developed to combat drug-resistant pathogens by targeting essential microbial enzymes or proteins. nih.govresearchgate.net
The progression of these candidates will require extensive preclinical studies to evaluate their efficacy and pharmacological properties in relevant disease models.
Potential Applications in Agrochemicals and Material Science
Beyond medicine, pyrazole derivatives are widely recognized for their significant applications in agriculture and material science. The structural features of this compound make it an attractive starting point for developing new products in these sectors.
Agrochemicals: The pyrazole scaffold is a cornerstone in the development of modern pesticides. Research into derivatives of this compound could yield novel:
Herbicides: Certain pyrazole compounds are effective herbicides. nih.gov Introducing specific moieties, like a trifluoromethyl group, has been shown to result in high herbicidal activity. nih.gov
Insecticides: The pyrazole class includes potent insecticides. nih.govresearchgate.net Novel derivatives could offer new modes of action to combat insecticide resistance.
Fungicides: Pyrazole derivatives have demonstrated significant fungicidal activity against various plant pathogens, such as Rhizoctonia cerealis. researchgate.net
Table 2: Potential Agrochemical Applications of Pyrazole Derivatives
| Application | Target Pests/Weeds | Mechanism Example |
|---|---|---|
| Herbicidal | Various weed species | Inhibition of essential plant enzymes |
| Insecticidal | Oriental armyworm, Mythimna separata | Disruption of insect nervous system function |
| Fungicidal | Rhizoctonia cerealis, Gibberella saubinetii | Inhibition of mycelium growth |
Material Science: The stable heterocyclic structure of pyrazoles makes them suitable for applications in material science. Future research could explore the use of this compound derivatives in the synthesis of specialty chemicals and materials with tailored electronic or physical properties.
Integration of Experimental and Computational Methodologies for Drug Discovery
The synergy between experimental synthesis and computational modeling is revolutionizing drug discovery and materials research. For this compound and its derivatives, this integrated approach is crucial for accelerating progress. In silico techniques allow for the rapid screening of virtual libraries of compounds and the prediction of their properties, guiding synthetic efforts toward the most promising candidates. allsubjectjournal.comej-chem.org
Key computational methodologies include:
Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target, helping to understand the mechanism of action and design more potent inhibitors. nih.govnih.govekb.eg
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the activity of new, unsynthesized analogues. ej-chem.org
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and reactivity of molecules, providing insights that can guide rational design. ekb.egresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of binding stability and interactions. researchgate.netnih.govresearchgate.net
By combining these computational predictions with experimental synthesis and biological evaluation, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with developing new therapeutic agents, agrochemicals, and materials. eurasianjournals.com
Q & A
Q. Q: What are the key steps for synthesizing 3-Bromo-1-(dimethylsulfamoyl)pyrazole, and how can purity be optimized?
A:
- Synthesis : Start with brominated pyrazole precursors (e.g., 3-bromopyrazole derivatives) and introduce the dimethylsulfamoyl group via nucleophilic substitution. For example, reacting 3-bromopyrazole with dimethylsulfamoyl chloride under anhydrous conditions (e.g., in dichloromethane) with a base like triethylamine to scavenge HCl .
- Purification : Use flash chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ≈ 0.65 in cyclohexane/ethyl acetate 2:1) .
- Purity Optimization : Ensure stoichiometric excess of dimethylsulfamoyl chloride (1.2–1.5 equiv) and confirm complete conversion via <sup>1</sup>H NMR (e.g., disappearance of pyrazole NH signal at δ ~10 ppm) .
Characterization Challenges
Q. Q: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
A:
- NMR Analysis : Compare observed <sup>1</sup>H and <sup>13</sup>C NMR shifts with literature analogs. For instance, pyrazole protons typically resonate at δ 6.5–7.5 ppm in CDCl3, while dimethylsulfamoyl groups show signals at δ 2.8–3.2 ppm (CH3) .
- MS Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., calculated vs. observed m/z for C6H9BrN3O2S). Discrepancies >2 ppm suggest impurities or incorrect assignments .
- Cross-Verification : Repeat reactions under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts .
Advanced Reactivity Studies
Q. Q: What strategies mitigate regioselectivity issues during functionalization of the pyrazole ring?
A:
- Directing Groups : Use the dimethylsulfamoyl group as a directing moiety. Its electron-withdrawing nature favors electrophilic substitution at the 4-position of the pyrazole ring .
- Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 3-bromo position. Optimize ligands (e.g., SPhos) and solvents (toluene/EtOH) for high yields .
- Competitive Pathways : Monitor byproducts via LC-MS. For example, dehalogenation side reactions can occur under basic conditions—use milder bases (e.g., K2CO3 instead of NaOH) .
Mechanistic Investigations
Q. Q: How can researchers probe the mechanism of sulfamoylation in this compound?
A:
- Kinetic Studies : Perform time-resolved <sup>19</sup>F NMR (if fluorinated analogs are used) to track reaction progress. Compare rates under varying temperatures/pH .
- Isotopic Labeling : Introduce <sup>15</sup>N or <sup>34</sup>S isotopes to trace sulfamoyl group transfer. Analyze isotopic enrichment via MS/MS .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .
Handling Sensitive Functional Groups
Q. Q: What precautions are necessary to preserve the dimethylsulfamoyl group during storage or reactions?
A:
- Storage : Store under nitrogen at −20°C in amber vials to prevent hydrolysis or photodegradation .
- Reaction Conditions : Avoid prolonged exposure to moisture or strong acids/bases. For example, trifluoroacetic acid (TFA) can protonate the sulfamoyl group, leading to decomposition—neutralize with NaHCO3 post-reaction .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1 week) and monitor via HPLC for decomposition peaks .
Analytical Method Development
Q. Q: How to design a robust HPLC/GC-MS method for quantifying trace impurities?
A:
- Column Selection : Use a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min) .
- Detection : Set UV detection at 254 nm (pyrazole absorption) and MS in positive ion mode for sulfamoyl-containing fragments (e.g., m/z 184 [M+H]<sup>+</sup> for dimethylsulfamoyl) .
- Validation : Establish LOD/LOQ using spiked samples (e.g., 0.1–10 µg/mL) and assess recovery rates (target: 90–110%) .
Data Contradiction Analysis
Q. Q: How to address conflicting literature reports on the compound’s reactivity?
A:
- Systematic Replication : Repeat reported procedures exactly (e.g., solvent purity, catalyst batch) to identify variables causing discrepancies .
- Meta-Analysis : Compile data from ≥3 independent studies (e.g., reaction yields, spectroscopic data) and perform statistical tests (e.g., ANOVA) to identify outliers .
- Controlled Experiments : Vary one parameter at a time (e.g., temperature, catalyst loading) to isolate factors influencing reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
